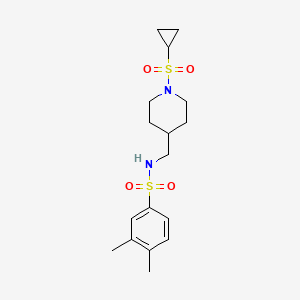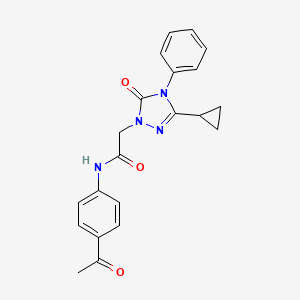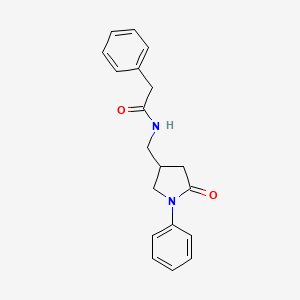![molecular formula C26H22ClN3O3 B2572770 1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-12-8](/img/structure/B2572770.png)
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazoloquinoline derivative with various substituents. Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused to a quinoline ring. They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the different groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents. The presence of the methoxy and chloro groups would likely have a significant impact on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and possibly quite hydrophobic .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrazolo[3,4-c]quinoline derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines involved photocyclization of 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamides to yield high-purity compounds through a series of well-defined chemical reactions (Stuart et al., 1987). This process highlights the role of pyrazoloquinoline derivatives in the construction of complex heterocyclic frameworks.
Supramolecular Aggregation
Research on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines revealed that substitutions on these molecules influence their aggregation into cyclic dimers or more complex sheet structures through hydrogen bonding and π-π interactions (Portilla et al., 2005). This illustrates the potential of pyrazolo[3,4-c]quinoline derivatives in the design of novel materials with specific structural and functional properties.
Antimicrobial and Anticancer Activity
Some derivatives have been explored for their antimicrobial and anticancer activities. For instance, novel quinoline derivatives bearing different heterocyclic moieties were synthesized and evaluated for their antimicrobial properties, showing moderate activities against a range of organisms. This suggests the potential of such compounds in the development of new antimicrobial agents (El-Gamal et al., 2016).
Luminescent Properties
The synthesis of quinolone-substituted pyrazoles, isoxazoles, and pyridines as potential blue luminophors demonstrated the photophysical properties of these compounds. High absorption and quantum yield were observed, particularly for derivatives with specific substituents, indicating their utility in the development of new luminescent materials (Toche et al., 2010).
Green Chemistry
The development of environmentally friendly synthesis methods for heterocyclic compounds, including pyrazolo[3,4-b]quinolines, underscores the importance of green chemistry principles in research. A notable example is the L-proline-catalysed synthesis of complex heterocyclic ortho-quinones under water, showcasing an efficient, eco-friendly approach (Rajesh et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-5-8-17(11-21(15)27)30-26-19-12-23(32-3)24(33-4)13-22(19)28-14-20(26)25(29-30)16-6-9-18(31-2)10-7-16/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXMZUMDPXODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)




![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)



![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)
![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2572710.png)